![molecular formula C13H26N2O B1467374 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine CAS No. 1250505-70-4](/img/structure/B1467374.png)
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine
Overview
Description
Scientific Research Applications
Drug Synthesis and Design
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine: is a piperidine derivative, a class of compounds that are foundational in the synthesis of various pharmaceuticals. Piperidine structures are known to be present in numerous therapeutic agents due to their pharmacophoric properties . This compound can be utilized in the design of new drugs, particularly in the optimization of pharmacokinetic properties such as solubility and membrane permeability.
Anticancer Agents
Piperidine derivatives have been explored for their potential in cancer treatment. They can act as intermediates in the synthesis of compounds with antiproliferative properties. The structural flexibility of 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine allows for the creation of novel molecules that can be tested against various cancer cell lines for their efficacy .
Neurodegenerative Disease Research
Compounds with a piperidine moiety, like 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine , are significant in the research of neurodegenerative diseases. They can be used to develop inhibitors targeting enzymes or receptors involved in diseases such as Alzheimer’s and Parkinson’s, potentially leading to new therapeutic approaches .
Antimicrobial and Antifungal Applications
The structural core of piperidine derivatives is known to exhibit antimicrobial and antifungal activities. As such, 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine could be a precursor in the synthesis of new agents to combat resistant strains of bacteria and fungi, addressing a growing concern in public health .
Analgesic and Anti-inflammatory Development
Piperidine derivatives are also prominent in the development of analgesic and anti-inflammatory drugs. The compound could be involved in the synthesis of new molecules that modulate pain receptors or inflammatory pathways, offering potential for creating more effective treatments .
Pharmacological Studies on Piperidine Alkaloids
Natural piperidine alkaloids have shown a range of biological activities. Synthetic analogs like 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine can be used in pharmacological studies to understand the mechanisms of action of these alkaloids and to explore their therapeutic potential in various indications .
properties
IUPAC Name |
1-ethyl-N-(oxan-4-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-15-7-3-13(4-8-15)14-11-12-5-9-16-10-6-12/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSUJOSHVJDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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